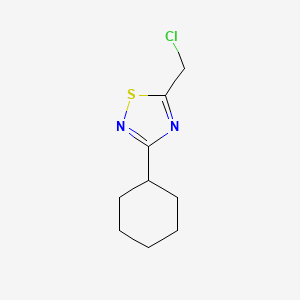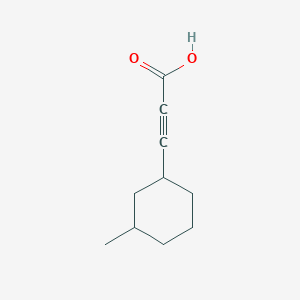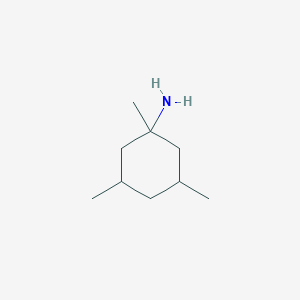
1,3,5-Trimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3,3,5-trimethylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. This reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oximes, nitriles, and substituted cyclohexane compounds .
Aplicaciones Científicas De Investigación
1,3,5-Trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylcyclohexan-1-amine: A stereoisomer with similar structural properties.
Cyclohexanemethanamine: Another amine derivative of cyclohexane with different substitution patterns.
1,3,5-Trimethylcyclohexanol: An alcohol derivative with similar methyl group substitutions.
Uniqueness
1,3,5-Trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural configuration allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(2)6-9(3,10)5-7/h7-8H,4-6,10H2,1-3H3 |
Clave InChI |
PMNUOTQOFZGNNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


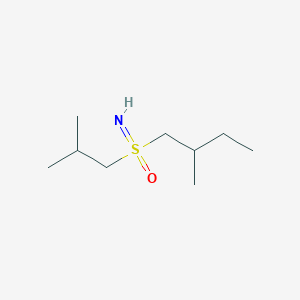
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
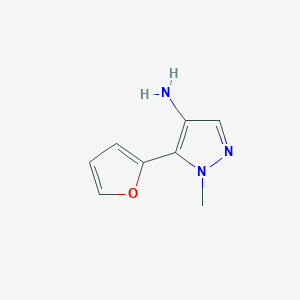

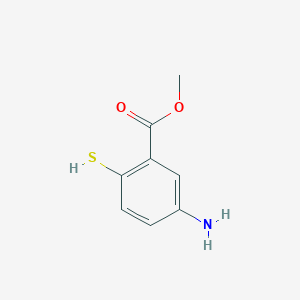



![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
